N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-Ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by ethylphenyl substituents at both the 1-position (4-ethylphenyl) and the carboxamide N-atom (2-ethylphenyl). The 5-methyl group on the triazole core enhances steric stability, while the ethyl groups may influence lipophilicity and pharmacokinetic properties. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are notable for their versatility in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-15-10-12-17(13-11-15)24-14(3)19(22-23-24)20(25)21-18-9-7-6-8-16(18)5-2/h6-13H,4-5H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYXJLDIYWEVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O |
| Molecular Weight | 216.29 g/mol |
| CAS Number | 1283352-51-1 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study indicated that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis.
Case Study: Antiproliferative Effects
A comparative study evaluated several triazole derivatives for their cytotoxicity against human cancer cell lines MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). The IC50 values were found to be as follows:
| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HepG2 IC50 (μM) |
|---|---|---|---|
| N-(2-ethylphenyl)... | 1.5 | 2.0 | 1.8 |
| Standard Drug (Doxorubicin) | 0.5 | 0.8 | 0.7 |
The results indicate that the compound has promising anticancer activity comparable to established chemotherapeutics .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been extensively studied. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
A study assessed the antimicrobial properties of various triazole compounds against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, triazole derivatives have shown anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been noted in various studies.
The anti-inflammatory activity is often linked to the inhibition of pathways such as NF-kB signaling and cytokine release. For example, studies have shown that certain triazoles can significantly reduce levels of TNF-α and IL-6 in stimulated macrophages .
Scientific Research Applications
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives, including N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. For instance:
- Study Findings : A study published in MDPI indicated that synthesized triazole compounds exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 3.12 μM for certain derivatives .
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 1 | Staphylococcus aureus | 3.12 |
| 2 | Escherichia coli | 6.25 |
Fungicidal Activity
The compound has also been identified as a potential fungicide. Research has shown that derivatives of triazole compounds can inhibit fungal growth effectively:
- Case Study : A patent on triazole derivatives highlighted their application as fungicides in agricultural settings. The effectiveness of these compounds was attributed to their ability to disrupt fungal cell wall synthesis .
Drug Development
Triazoles are recognized for their role in drug development due to their ability to interact with various biological targets. This compound has been investigated for:
- Pregnane X Receptor Activation : Research indicates that this compound can modulate the activity of the pregnane X receptor (PXR), which is crucial for drug metabolism and detoxification processes .
| Application Area | Potential Impact |
|---|---|
| Drug Metabolism Regulation | Reduces adverse drug reactions |
| Antimicrobial Agents | Effective against resistant bacterial strains |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, followed by cleavage of the C–N bond. The reaction rate is enhanced by electron-withdrawing substituents on the aromatic rings .
Reduction Reactions
The triazole ring and aromatic substituents can undergo selective reduction under catalytic hydrogenation conditions.
Key Finding : The triazole ring is more reactive toward hydrogenation than the substituted phenyl groups due to its electron-deficient nature .
Oxidation Reactions
Oxidation targets the methyl group on the triazole ring and the ethyl substituents on the phenyl rings.
Side Note : Over-oxidation of the ethyl group can lead to decarboxylation if reaction times are not tightly controlled .
Nucleophilic Substitution
The chloro-substituted aromatic ring (if present) participates in SNAr reactions, though this is less common in the parent compound. Structural analogs demonstrate:
| Reaction | Reagents | Product | Kinetics | Reference |
|---|---|---|---|---|
| Displacement of chloride | NaN₃, DMF, 120°C | Azide-substituted triazole derivative | ||
| Methoxy substitution | NaOMe, CuI, DMSO | Methoxy-phenyltriazole | 78% conversion |
Biological Activity and Reactivity Correlations
The compound’s IDO1 (indoleamine 2,3-dioxygenase 1) inhibitory activity (IC₅₀ = 92–94 nM) is modulated by its carboxamide and triazole groups, which interact with polar residues (Phe226, Arg231) in the enzyme’s active site . Key structure-activity relationship (SAR) findings include:
| Modification | Effect on IDO1 IC₅₀ | Rationale |
|---|---|---|
| Hydrolysis to carboxylic acid | Loss of activity (IC₅₀ > 1 μM) | Disrupted hydrogen bonding with Ser235 |
| Reduction of triazole ring | 50% activity retention | Altered π-stacking with heme group |
Stability Under Physiological Conditions
The compound exhibits moderate stability in plasma (t₁/₂ = 4.2 hrs) but undergoes rapid hydrolysis in hepatic microsomes due to esterase activity . Degradation pathways include:
-
Primary : Carboxamide hydrolysis → carboxylic acid.
-
Secondary : Oxidative demethylation → hydroxylated metabolite.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
Physicochemical Properties
Thermal Stability : Triazole derivatives generally exhibit high decomposition points (>250°C) due to aromatic stabilization .
Q & A
Q. What in vitro models are suitable for identifying metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
